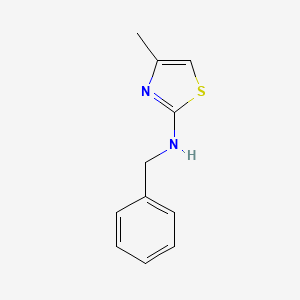

N-Benzyl-4-methylthiazole-2-amine

Description

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

N-benzyl-4-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H12N2S/c1-9-8-14-11(13-9)12-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,12,13) |

InChI Key |

IKMJCEJUMFIXTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-Benzyl-4-methylthiazole-2-amine exhibits significant potential as a therapeutic agent due to its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The compound's mechanism of action may involve the inhibition of key enzymes like neuraminidase, which is critical for viral infections, particularly influenza .

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. For example, Finiuk et al. reported that N-acylated derivatives showed significant growth inhibition against several cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer), with an IC50 value as low as 2.01 µM for HT29 cells . This suggests that modifications to the core structure can enhance its efficacy against cancer.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | Not specified |

| HeLa | Not specified |

| HT29 | 2.01 |

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial and anticancer activities, this compound has been reported to exhibit significant analgesic and anti-inflammatory effects in both in vitro and in vivo studies. These findings suggest its potential application in developing drugs aimed at pain relief and inflammation reduction .

Agricultural Chemistry

In agricultural contexts, thiazole derivatives like this compound are being investigated for their potential as pesticides or herbicides . Their biological activity against various pests and pathogens makes them suitable candidates for development into effective agricultural chemicals .

Materials Science

The compound has also been explored for its applications in materials science. Its unique structural properties allow it to be used in developing novel materials with specific electronic or optical characteristics. This versatility extends to its use as an intermediate in synthesizing various pharmaceuticals and agrochemicals .

Case Studies

Several notable studies have underscored the efficacy of this compound derivatives:

Finiuk et al. Study

This study demonstrated the anticancer potential of N-acylated derivatives against multiple cancer cell lines, emphasizing the importance of structural modifications for enhancing activity.

In-silico Modeling Research

Utilizing Quantitative Structure–Activity Relationship (QSAR) modeling, researchers predicted anti-influenza activity based on the structural features of thiazole derivatives, highlighting the compound's relevance in antiviral drug development .

Analgesic Studies

Promising results for pain relief were reported in animal models, indicating the therapeutic viability of the compound for pain management .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methyl group in the target compound likely increases lipophilicity compared to fluorine in ’s analogue, which may improve membrane permeability but reduce electrophilic reactivity.

- Core Heterocycle Differences : Benzothiazole () and oxazole () cores exhibit distinct electronic profiles compared to thiazole, affecting binding affinity in biological systems.

Example Protocol for Analogues :

Nucleophilic Substitution : React 2,4-dichloroquinazoline with benzylamine in THF at room temperature (16 hours) to install the benzyl group .

Microwave Cyclization : Heat with heterocyclic amines (e.g., benzo[d]thiazol-2-amine) under microwave conditions to form the thiazole core .

Physicochemical Properties

While direct data for the target compound are sparse, inferred properties from analogues include:

Preparation Methods

Reaction Mechanism and Procedure

This method leverages the cyclocondensation of α-thiocyanoacetone (derived from acetone and thiocyanogen) with benzylamine in acidic aqueous conditions. The reaction proceeds via nucleophilic attack of the benzylamine’s amino group on the thiocyanate carbon, followed by cyclization to form the thiazole ring.

Key Steps :

-

Synthesis of α-Thiocyanoacetone : Acetone is treated with thiocyanogen (generated in situ from potassium thiocyanate and bromine) to yield α-thiocyanoacetone.

-

Cyclocondensation : α-Thiocyanoacetone reacts with benzylamine in dilute hydrochloric acid under reflux for 3–4 hours.

Optimized Conditions :

Advantages and Limitations

-

Advantages : Single-step synthesis with high atom economy; avoids intermediate purification.

-

Limitations : Requires handling toxic thiocyanogen; regioselectivity challenges if competing substituents are present.

Table 1: Cyclocondensation Method Parameters

Hantzsch Thiazole Synthesis Followed by N-Alkylation

Stepwise Synthesis

This two-step approach first constructs the 2-amino-4-methylthiazole core via the Hantzsch reaction, followed by N-benzylation.

Step 1: Hantzsch Thiazole Formation

α-Chloroacetone reacts with thiourea in ethanol/water under reflux to form 2-amino-4-methylthiazole.

Step 2: N-Benzylation

The primary amine undergoes alkylation with benzyl bromide using potassium carbonate as a base in DMF at 80°C for 6 hours.

Optimized Conditions :

Critical Analysis

-

Advantages : Modular approach; amenable to scale-up.

-

Limitations : Moderate overall yield (45–50% over two steps); requires inert conditions for alkylation.

Table 2: Hantzsch-Alkylation Method Parameters

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| α-Chloroacetone, Thiourea, then Benzyl Bromide, K₂CO₃ | Step 1: EtOH/H₂O, reflux; Step 2: DMF, 80°C, 6h | 70% (Step 1), 65% (Step 2) |

One-Pot Synthesis from Ethyl Acetoacetate

Integrated Reaction Pathway

Ethyl acetoacetate undergoes bromination with N-bromosuccinimide (NBS) to form α-bromoacetoacetate, which subsequently reacts with benzylamine and thiourea in a one-pot procedure.

Key Steps :

-

Bromination : Ethyl acetoacetate + NBS → α-bromoacetoacetate.

-

Cyclization : α-bromoacetoacetate + benzylamine + thiourea → N-benzyl-4-methylthiazole-2-amine.

Optimized Conditions :

Practical Considerations

-

Advantages : Eliminates intermediate isolation; suitable for high-throughput synthesis.

-

Limitations : Competing ester hydrolysis may reduce yield; requires precise stoichiometry.

Table 3: One-Pot Synthesis Parameters

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl acetoacetate, NBS, Benzylamine, Thiourea | EtOH/H₂O, reflux, 4h | 75% |

Comparative Evaluation of Methods

Yield and Scalability

-

Cyclocondensation : Highest yield (85%) but limited by thiocyanogen toxicity.

-

Hantzsch-Alkylation : Balanced yield (45–50% overall) with scalability for industrial applications.

-

One-Pot Synthesis : Moderate yield (75%) with operational simplicity.

Reagent Accessibility

-

α-Thiocyanoacetone and benzylamine are commercially available but require careful handling.

-

Ethyl acetoacetate and NBS are cost-effective starting materials.

Q & A

Q. What are the common synthetic routes for preparing N-Benzyl-4-methylthiazole-2-amine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis of thiazole-2-amine derivatives typically involves cyclocondensation or bromine-mediated cyclization. For this compound, a feasible route includes:

- Step 1: Reacting substituted aniline derivatives with sodium thiocyanate (KSCN) in glacial acetic acid.

- Step 2: Introducing bromine (Br₂) dropwise under controlled temperatures (<10°C) to form the thiazole core.

- Step 3: Benzylation at the amine position using benzyl halides or via reductive amination.

Optimization Strategies:

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Key analytical techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl proton resonances at δ 4.5–5.0 ppm and thiazole C-2 amine protons at δ 7.2–7.8 ppm) .

- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity (>98%) .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives .

Q. What in vitro biological assays are typically employed to evaluate the antimicrobial activity of thiazole-2-amine derivatives?

Methodological Answer:

- Antibacterial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Antifungal Assays: Disk diffusion methods against C. albicans and A. niger .

- Control Compounds: Compare activity to reference drugs like ciprofloxacin or fluconazole to establish potency benchmarks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data of this compound derivatives across different studies?

Methodological Answer: Discrepancies often arise from:

Q. What strategies are effective in modifying the thiazole core of this compound to enhance target selectivity in anticancer studies?

Methodological Answer:

Q. How do computational methods (e.g., molecular docking) contribute to understanding the mechanism of action of this compound derivatives?

Methodological Answer:

- Docking Simulations: Predict binding modes to targets like EGFR or tubulin using AutoDock Vina. For example, the thiazole ring may form π-π interactions with tyrosine residues .

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .

- Pharmacophore Modeling: Identify critical hydrogen-bond acceptors (e.g., thiazole N) and hydrophobic regions for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.